

physical properties of N-trifluoroacetyl isonipecotic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B143274

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of N-trifluoroacetyl isonipecotic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-trifluoroacetyl isonipecotic acid, a fluorinated derivative of isonipecotic acid. The introduction of the trifluoroacetyl group significantly alters the physicochemical characteristics of the parent molecule, rendering it more lipophilic and volatile, which can be advantageous in various applications, including as a building block in medicinal chemistry and for analytical purposes.^[1] This document outlines its key physical properties, detailed experimental protocols for its synthesis and characterization, and relevant spectral data.

Core Physical and Chemical Properties

N-trifluoroacetyl isonipecotic acid, also known as **1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid**, is a white to faint pink-beige powder.^[2] Its fundamental properties are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions.

Property	Value	Source
CAS Number	126501-70-0	[3] [4]
Molecular Formula	C8H10F3NO3	[3] [4]
Molar Mass	225.17 g/mol	[3] [4]
Melting Point	117 °C	[1]
Boiling Point	386.6 ± 42.0 °C (Predicted)	[1]
Density	1.430 ± 0.06 g/cm³ (Predicted)	[1]
pKa	4.27 ± 0.20 (Predicted)	[1]
Solubility	Soluble in water. Limited solubility in non-polar solvents.	[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of N-trifluoroacetyl isonipecotic acid.

Synthesis of N-trifluoroacetyl isonipecotic acid

The synthesis of N-trifluoroacetyl isonipecotic acid is typically achieved through the N-acylation of isonipecotic acid (piperidine-4-carboxylic acid) using a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride.[\[1\]](#)

Materials:

- Isonipecotic acid (piperidine-4-carboxylic acid)
- Trifluoroacetic anhydride
- Dichloromethane (DCM)
- Water (deionized)
- Anhydrous sodium sulfate

Procedure:

- A solution of isonipecotic acid (e.g., 4 g, 30.97 mmol) is prepared in dichloromethane (20 mL).
- The solution is cooled to 0 °C in an ice bath.
- Trifluoroacetic anhydride (e.g., 7.8 g) is added slowly and dropwise to the cooled solution.
- The reaction mixture is stirred at 0 °C and allowed to proceed overnight.
- Upon completion of the reaction, the mixture is diluted with water.
- The organic layer is separated, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to yield the crude product.[3]

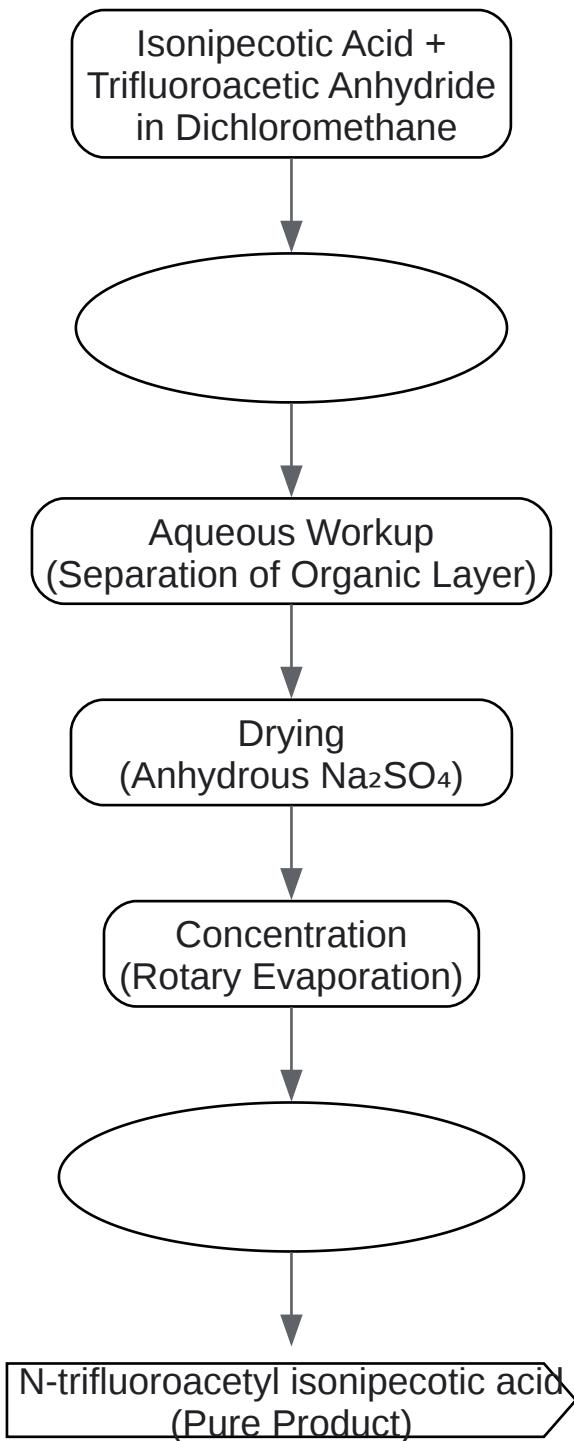
Purification: The crude N-trifluoroacetyl isonipecotic acid can be purified by recrystallization. The choice of solvent depends on the impurities but a common approach for similar compounds involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate) and then adding a cold solvent in which it is less soluble (e.g., hexane) to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Characterization Protocols

Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the dried, purified compound is packed into a capillary tube and heated at a slow, controlled rate (e.g., 1-2 °C/min). The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). A deuterated solvent such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6) is used to dissolve the sample. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .


Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, commonly with electrospray ionization (ESI) in either positive or negative ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of N-trifluoroacetyl isonipecotic acid.

Synthesis of N-trifluoroacetyl isonipecotic acid

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of N-trifluoroacetyl isonipecotic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Isonipecotic acid | 498-94-2 [chemicalbook.com]
- 3. 1-(2,2,2-TRIFLUOROACETYL)-4-PIPERIDINECARBOXYLIC ACID | 126501-70-0 [m.chemicalbook.com]
- 4. CAS 126501-70-0 | 1-(2,2,2-Trifluoroacetyl)-4-piperidinecarboxylic acid - Synblock [synblock.com]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [physical properties of N-trifluoroacetyl isonipecotic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143274#physical-properties-of-n-trifluoroacetyl-isonipecotic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com